2-Picolineborane

Glycobiology Analytical Chemistry Oligosaccharide Labeling

Replace hazardous sodium cyanoborohydride (NaBH₃CN) in your reductive amination workflows. 2-Picolineborane eliminates the risk of toxic cyanide gas evolution and residual contamination. Its superior stability versus pyridine borane (DSC onset 186°C vs. decomp. >54°C) ensures a longer, ambient-stored shelf life, reducing procurement waste. - Perform one-pot reductive aminations in methanol, water, or solvent-free conditions-unlike NaBH(OAc)₃ which is restricted to DCE. - Achieve comparable glycan labeling efficacy with 2-AB/2-AA for HPLC-FLD/MS, without cyanide. - Available in bulk; inquire for custom packaging and scale-up quantities.

Molecular Formula C6H7BN
Molecular Weight 103.94 g/mol
CAS No. 3999-38-0
Cat. No. B1247430
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Picolineborane
CAS3999-38-0
Synonyms2-picoline borane
Molecular FormulaC6H7BN
Molecular Weight103.94 g/mol
Structural Identifiers
SMILES[B].CC1=CC=CC=N1
InChIInChI=1S/C6H7N.B/c1-6-4-2-3-5-7-6;/h2-5H,1H3;
InChIKeyQHXLIQMGIGEHJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Picolineborane: Stable, Non-Toxic Reducing Agent


2-Picolineborane (2-picoline·BH₃, CAS 3999-38-0) is an air- and moisture-stable solid amine-borane complex that functions primarily as a mild, selective reducing agent. Its core application is in one-pot reductive amination of aldehydes and ketones [1]. It belongs to the broader class of borane-amine adducts but is distinguished by its unique balance of stability, low toxicity, and solvent compatibility. It is presented as a direct, non-toxic alternative to the widely used but highly toxic sodium cyanoborohydride (NaBH₃CN) and a more versatile, protic-solvent-compatible alternative to sodium triacetoxyborohydride (NaBH(OAc)₃) [2][3].

Workflow Reductive amination in protic solvents and water
Selection Non-cyanide amine-borane; reported lower toxicity profile
Use Context Carbohydrate labeling, green synthesis, pharma intermediate scale

2-Picolineborane vs. Traditional Reducing Agents


In-class reducing agents for reductive amination—such as sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (NaBH(OAc)₃), and pyridine borane—exhibit critical limitations that preclude direct substitution in many workflows. NaBH₃CN, while effective, is highly toxic and poses a risk of residual cyanide contamination in products and waste streams [1]. NaBH(OAc)₃ is limited by its instability in protic solvents like methanol and water, where it rapidly decomposes or non-selectively reduces carbonyls, restricting its use primarily to 1,2-dichloroethane [1]. Pyridine borane, a close structural analog, suffers from thermal instability, with a short shelf life and decomposition above 54°C [2]. 2-Picolineborane directly addresses these specific, verifiable failure points, enabling applications where these common alternatives are unsuitable.

Cyanide contamination
NaBH₃CN may introduce toxic cyanide byproducts; 2-picolineborane avoids this class of hazard.
Solvent incompatibility
NaBH(OAc)₃ decomposes in methanol and water; substitution may limit solvent choice.
Thermal instability
Pyridine borane decomposes above 54°C; 2-picolineborane reported stable under ambient storage.

2-Picolineborane: Comparative Performance Evidence


Reductive Amination Efficiency Without Cyanide

2-Picolineborane provides similar labeling efficacy to the industry standard, sodium cyanoborohydride (NaBH₃CN), while eliminating the risk of toxic hydrogen cyanide (HCN) and cyanide contamination [1]. In a direct comparison using dextran oligosaccharides and plasma N-glycans labeled with 2-aminobenzoic acid, 2-picolineborane and NaBH₃CN showed comparable labeling efficiencies and produced identical fluorescence profiles [1]. The patent literature further specifies that comparable conversion of carbohydrates can be achieved using a lower concentration of 2-picolineborane than required for NaBH₃CN or NaBH(OAc)₃ [2].

Efficacy vs NaBH₃CN
Head-to-head
Comparable fluorescence profile; lower concentration required
Supports substitution review for glycan labeling
Method context: dextran oligosaccharides, 2-AA labeling
Glycobiology Analytical Chemistry Oligosaccharide Labeling

Thermal Stability vs. Pyridine Borane

2-Picolineborane offers significantly enhanced thermal stability compared to the closely related analog, pyridine borane. Pyridine borane is thermally unstable, decomposing above 54°C and possessing a shelf life of only six months [1]. In contrast, 2-picolineborane is a stable solid that can be stored for extended periods without detectable decomposition, and its thermal decomposition onset is substantially higher, with a melting point of 44-46°C and a DSC onset of decomposition at 186°C [1]. This stability advantage directly translates to safer, more reliable storage and handling in both research and pilot-scale settings.

Thermal stability vs pyridine borane
Reported
DSC onset 186°C vs decomposes >54°C; extended shelf life
May reduce cold storage requirements
Solid-state thermal analysis; ambient storage context
Organic Synthesis Process Chemistry Reagent Stability

Solvent Compatibility in Water and Neat Conditions

A critical point of differentiation for 2-picolineborane is its ability to perform reductive aminations in water and under neat (solvent-free) conditions [1]. In contrast, the popular alternative sodium triacetoxyborohydride (NaBH(OAc)₃) is unsuitable for methanol or water, as it rapidly reduces the carbonyl compound non-selectively or decomposes in aqueous media [1]. Additionally, other borane sources like sodium borohydride and NaBH(OAc)₃ were shown to decompose rapidly in acidic media, leading to incomplete conversion, while 2-picolineborane maintained stability and facilitated complete conversion [2]. The Sato et al. study demonstrated high yields for a range of substrates in methanol, water, and neat conditions using 2-picolineborane, marking the first successful demonstration of this reaction in water [1].

Solvent compatibility
Head-to-head
High yields (72–99%) in MeOH, water, neat; NaBH(OAc)₃ fails in protic media
Enables water-based reductive amination workflows
One-pot conditions with AcOH catalyst reported
Green Chemistry Aqueous Synthesis One-Pot Reactions

Selectivity Advantage in Acidic Media

In acidic reaction media, 2-picolineborane demonstrates superior selectivity and stability compared to the commonly used sodium cyanoborohydride [1]. Studies comparing various reducing agents for oligosaccharide labeling for quantitative mass spectrometry concluded that 2-picolineborane was more selective and more stable than NaCNBH₃ in the acidic conditions required for the labeling reaction [1]. Furthermore, in the reductive amination of plant cell wall monosaccharides, the use of 2-picolineborane resulted in a higher derivatization yield than NaCNBH₃ [2]. This enhanced selectivity is thought to favor the desired amine product (via the Schiff base imine) over undesired direct reduction of the carbohydrate [3].

Selectivity in acidic media
Reported
Higher derivatization yield reported; selectivity context
May reduce side-product formation in labeling
Acidic oligosaccharide labeling; source-specific review
Mass Spectrometry Carbohydrate Derivatization Selective Reduction

2-Picolineborane: Key Applications


Non-Toxic Glycan Labeling for LC-FLD & MS

2-Picolineborane is the superior choice for labeling glycans with fluorophores like 2-aminobenzamide (2-AB) or 2-aminobenzoic acid (2-AA) for HPLC with fluorescence detection (FLD) or mass spectrometry (MS). This is based on its demonstrated comparable labeling efficacy to NaBH₃CN but without the risk of toxic cyanide gas evolution or contamination, ensuring a safer laboratory environment [1][2]. The method using 2-picolineborane has been validated for both dextran oligosaccharides and complex plasma N-glycans, producing identical chromatographic and MS profiles as the hazardous standard [1].

Aqueous Reductive Amination in Pharma Synthesis

For pharmaceutical process chemists seeking to replace hazardous or solvent-restricted reducing agents, 2-picolineborane is an enabling technology. Unlike NaBH(OAc)₃ which is limited to DCE, 2-picolineborane allows one-pot reductive aminations to be carried out in methanol, water, or even under solvent-free conditions [3]. This directly addresses the need for greener, more sustainable processes by eliminating chlorinated solvents and enabling reactions with water-soluble substrates, as evidenced by the high-yielding synthesis of diverse secondary and tertiary amines in these media [3].

Selective Derivatization of Acid-Labile Carbohydrates

In the analysis of plant cell wall monosaccharides and other acid-sensitive carbohydrates, 2-picolineborane provides a critical advantage over NaBH₃CN. Its superior selectivity and stability in the acidic medium required for the derivatization reaction result in higher yields of the desired labeled product and minimize side reactions [4][5]. This ensures more accurate quantification and reduces the need for extensive purification, which is especially important when working with limited or complex biological samples [4].

Ambient-Stable Storage for Process Development

For laboratories and pilot plants where reagent shelf life impacts operational efficiency, 2-picolineborane offers a distinct procurement advantage over pyridine borane. Its high thermal stability (DSC onset 186°C vs. decomposition above 54°C) means it can be stored at ambient conditions for extended periods without degradation, eliminating the need for cold storage and reducing waste from expired reagent [6]. This makes it a more reliable and cost-effective choice for long-term process development and inventory stockpiling [6].

Application
Selection Property
Validation Focus
Non-cyanide glycan labeling for LC-FLD & MS
Reported comparable labeling efficiency
Fluorescence profile and detection sensitivity review
Aqueous reductive amination in pharma intermediate synthesis
Protic solvent and water compatibility
Yield and substrate scope in green reaction media
Derivatization of acid-labile carbohydrates
Selectivity under acidic conditions
Derivatization yield and side-product profile
Ambient-stable storage for process development
Thermal stability and shelf life
DSC decomposition onset and ambient storage behavior

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
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